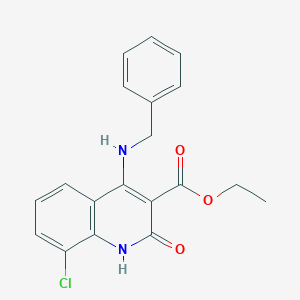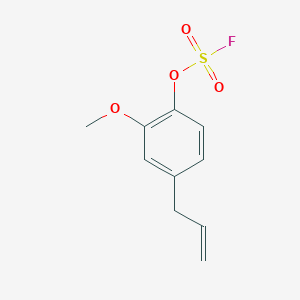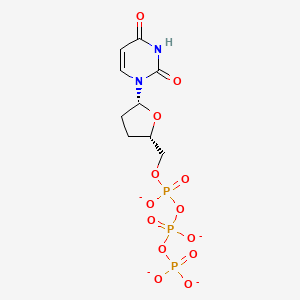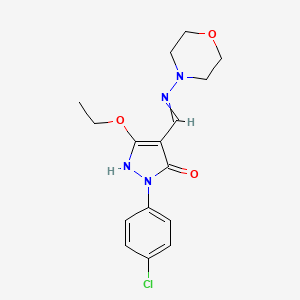
N-Methyl-N-(2-vinylbenzyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(2-vinylbenzyl)aniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom and a vinylbenzyl group attached to the nitrogen atom of the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Methylation of Aniline: One common method for preparing N-Methyl-N-(2-vinylbenzyl)aniline involves the methylation of aniline using methanol in the presence of a catalyst.
Vinylbenzylation: The vinylbenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of N-methylaniline with a vinylbenzyl halide (such as vinylbenzyl chloride) in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow processes. The key steps include:
Catalytic Methylation: Using a suitable catalyst, such as cyclometalated ruthenium complexes, to achieve high yields of N-methylaniline.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Methyl-N-(2-vinylbenzyl)aniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The vinyl group in this compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Vinylbenzyl halides, bases like potassium carbonate, solvents like dichloromethane or toluene.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-Methyl-N-(2-vinylbenzyl)aniline is used as an intermediate in organic synthesis, particularly in the preparation of polymers and copolymers. Its vinyl group allows it to participate in polymerization reactions, making it valuable in the production of specialty polymers.
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other organic products. Its ability to undergo polymerization makes it useful in the manufacture of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(2-vinylbenzyl)aniline involves its ability to participate in various chemical reactions due to the presence of the vinyl and methyl groups. The vinyl group can undergo polymerization, while the methyl group can influence the compound’s reactivity and solubility. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from this compound.
Comparación Con Compuestos Similares
N-Methylaniline: Similar in structure but lacks the vinylbenzyl group.
N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom. It is used in the production of dyes and as a reagent in organic synthesis.
N-Vinyl-N-methylaniline: Similar to N-Methyl-N-(2-vinylbenzyl)aniline but with a vinyl group directly attached to the nitrogen atom instead of the benzyl group.
Uniqueness: this compound is unique due to the presence of both the vinyl and benzyl groups, which confer distinct reactivity and properties. This combination allows it to participate in a wider range of chemical reactions and applications compared to its similar counterparts.
Propiedades
Fórmula molecular |
C16H17N |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
N-[(2-ethenylphenyl)methyl]-N-methylaniline |
InChI |
InChI=1S/C16H17N/c1-3-14-9-7-8-10-15(14)13-17(2)16-11-5-4-6-12-16/h3-12H,1,13H2,2H3 |
Clave InChI |
BNRIOEDODRWIEO-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1C=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111504.png)




![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14111541.png)

![7-Chloro-1-(4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111555.png)
![[2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate](/img/structure/B14111562.png)


![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14111583.png)
![3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14111585.png)
![3-benzyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14111588.png)
